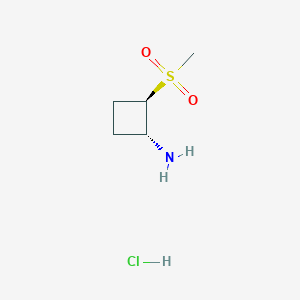
rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a methanesulfonyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
Amination: The amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its methanesulfonyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(1R,2R)-2-(4-Fluorobenzyl)cyclopentylamine hydrochloride
- rac-(1R,2R)-2-methoxycyclopropan-1-amine hydrochloride
Uniqueness
rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C5H12ClNO2S |
|---|---|
Poids moléculaire |
185.67 g/mol |
Nom IUPAC |
(1R,2R)-2-methylsulfonylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |
Clé InChI |
UENSDEPZEBGQCT-TYSVMGFPSA-N |
SMILES isomérique |
CS(=O)(=O)[C@@H]1CC[C@H]1N.Cl |
SMILES canonique |
CS(=O)(=O)C1CCC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



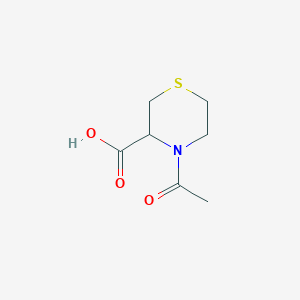
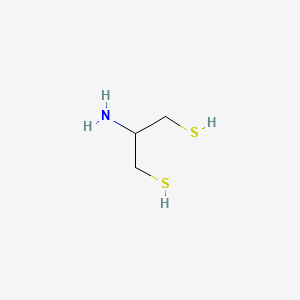
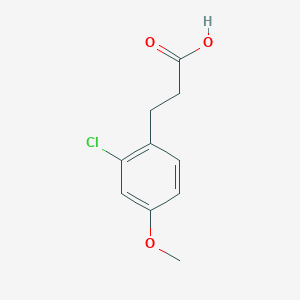
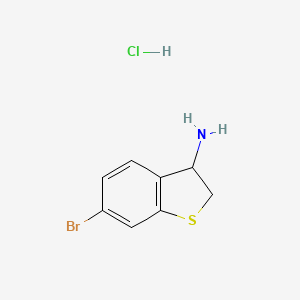
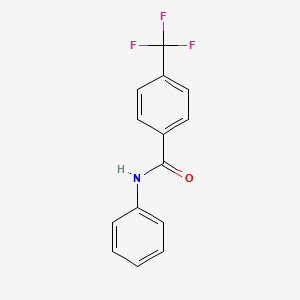



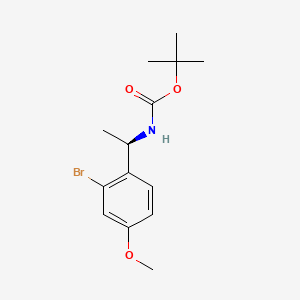
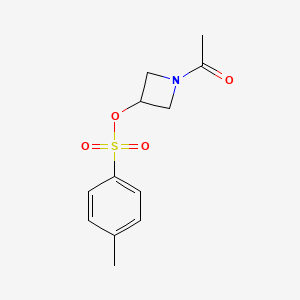
![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)
